

OSI-930 comparison sorafenib sunitinib kinase profile

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Compound Focus: Osi-930

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Comparative Kinase Inhibition Profiles

The table below summarizes the primary kinase targets of Sorafenib, Sunitinib, and **OSI-930** based on available preclinical and clinical data.

Kinase/Target	Sorafenib	Sunitinib	OSI-930	Supporting Experimental Data & Context
VEGFR-2	Potent inhibitor [1]	Potent inhibitor [2]	Potent inhibitor [3]	OSI-930 inhibited VEGFR-2 in biochemical/cellular assays; phase I trial showed dose-dependent decreases in soluble VEGFR2[sitation:5].
PDGFR-β	Potent inhibitor [1]	Potent inhibitor [2]	Potent inhibitor [3]	OSI-930 identified as potent PDGFR-β inhibitor in preclinical models [3].
c-Kit	Inhibitor [1]	Potent inhibitor [2]	Potent inhibitor (wild-type and mutant) [3]	OSI-930 showed unique potency against wild-type c-Kit; clinical activity observed in imatinib-resistant GIST patients [3].

Kinase/Target	Sorafenib	Sunitinib	OSI-930	Supporting Experimental Data & Context
Raf-1 (CRAF)	Potent inhibitor [1]	Not a primary target	Not a primary target	Sorafenib originally identified as Raf kinase inhibitor; inhibits Raf-1 serine/threonine kinase [1].
FLT3	Inhibitor [1]	Potent inhibitor [2]	Information limited	Sunitinib inhibits FLT3; sustained FLT3 phosphorylation inhibition seen in patient blast cells [2].
RET	Inhibitor [1]	Information limited	Information limited	Sorafenib inhibits oncogenic RET variants in metastatic thyroid cancer models [1].

Experimental Data and Clinical Context

- **OSI-930 Clinical Trial (Phase I):** The key source of human data comes from a first-in-human phase I trial [3]. The study established a Maximum Tolerated Dose (MTD) of **500 mg twice daily** and a recommended phase II dose. Dose-limiting toxicities at 600 mg twice daily included grade 3 rash and grade 4 γ -glutamyltransferase elevation. Common grade 1-2 adverse events were fatigue, diarrhea, nausea, and rash. Preliminary evidence of antitumor activity was noted in patients with advanced ovarian cancer and imatinib-resistant gastrointestinal stromal tumors (GIST) [3].
- **Sorafenib vs. Sunitinib in mRCC:** Multiple meta-analyses have directly compared these two established drugs in metastatic renal cell carcinoma (mRCC) [4] [5]. **Sunitinib** demonstrates a better overall survival and a higher objective response rate, while **sorafenib** exhibits a different and often more favorable toxicity profile, causing fewer severe hematologic adverse events like anemia, neutropenia, and thrombocytopenia [4] [5]. Subgroup analyses suggest that sorafenib might be associated with a longer progression-free survival in Asian patients, while sunitinib might be superior in European patients [4].

Key Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies used in the cited experiments.

1. Protocol: Kinase Inhibition Assays The primary data on kinase inhibition profiles are typically derived from *in vitro* biochemical and cellular assays.

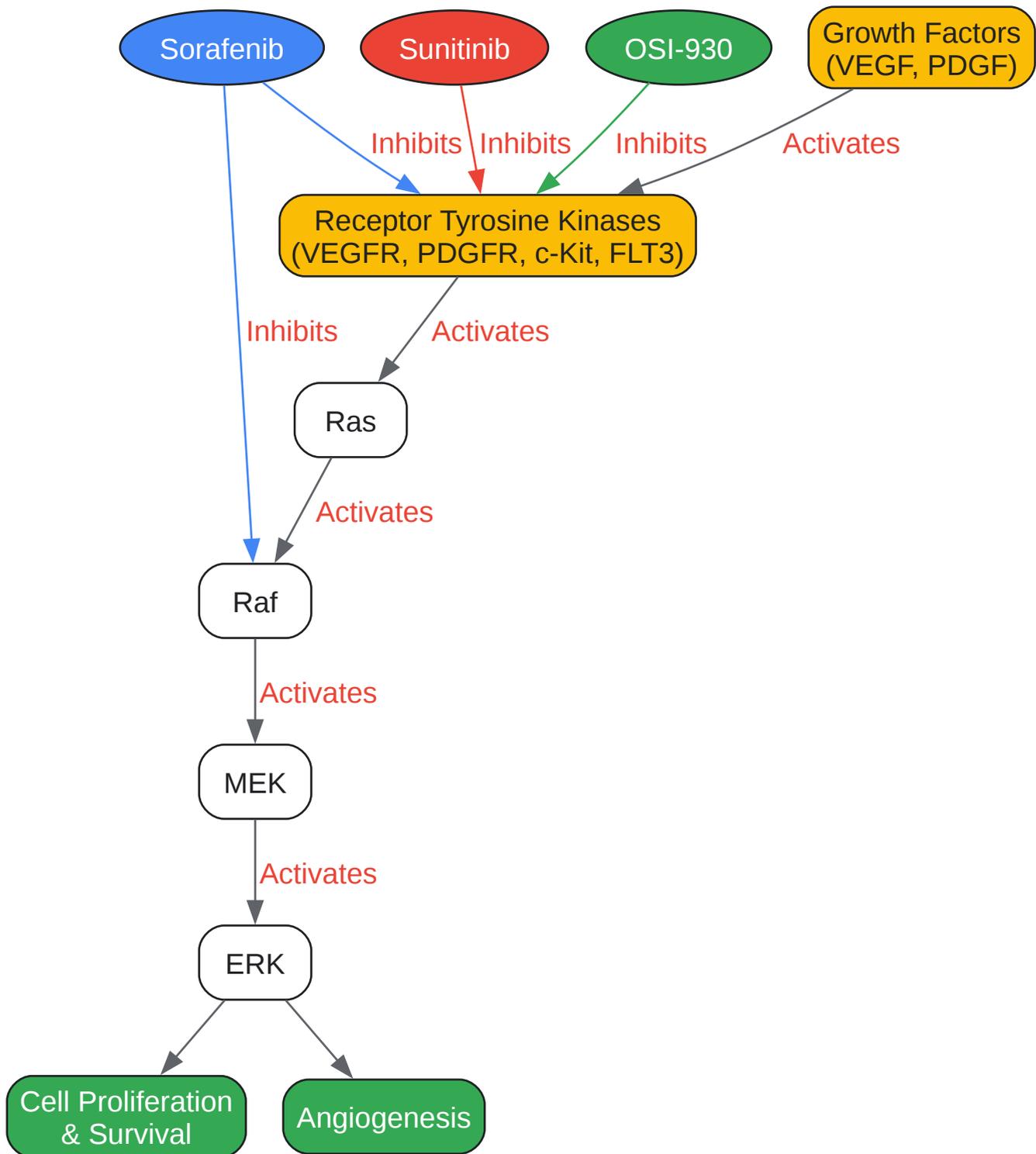
- **Biochemical Assays:** Purified kinase domains are incubated with the inhibitor and a substrate. Inhibition is measured by detecting the phosphorylation of the substrate using techniques like radiometric or fluorescence-based methods [1] [2].
- **Cellular Autophosphorylation Assays:** Cells expressing the target receptor (e.g., VEGFR-2) are treated with the inhibitor and then stimulated with the natural ligand (e.g., VEGF). The level of receptor autophosphorylation, measured via Western blot, indicates the inhibitor's cellular potency [1].

2. Protocol: Phase I Clinical Trial Design (OSI-930) The clinical data for **OSI-930** was obtained through a standard phase I dose-escalation study [3].

- **Objective:** To determine the safety, maximum tolerated dose (MTD), and pharmacokinetic profile of **OSI-930**.
- **Design:** Open-label study using a modified accelerated titration design. **OSI-930** was administered orally on two schedules: once daily and twice daily, continuously in 3-week cycles.
- **Endpoints:** Primary endpoints were safety and MTD. Secondary endpoints included pharmacokinetics, pharmacodynamics (e.g., changes in plasma soluble VEGFR2), and preliminary antitumor activity using RECIST criteria and FDG-PET imaging.

Signaling Pathway Diagram

The following diagram illustrates the key signaling pathways targeted by these inhibitors, highlighting their overlapping and unique mechanisms of action.



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This diagram shows that while all three agents primarily overlap on VEGFR and PDGFR inhibition, **sorafenib has a unique mechanism** through its direct inhibition of the Raf/MEK/ERK pathway downstream of the receptors [1].

Interpretation Guide

- **For Broad Anti-Angiogenic Activity:** Sunitinib and **OSI-930** appear to have more focused potency on key tyrosine kinases like VEGFR and PDGFR.
- **For Targeting Specific Mutations or Pathways:** Sorafenib's additional inhibition of the Raf pathway may be relevant in cancers with Ras/Raf mutations, while **OSI-930**'s noted activity against wild-type c-Kit could be advantageous in specific tumor contexts [1] [3].
- **Considering Clinical Translation:** The clinical profiles of sorafenib and sunitinib are well-established, allowing for informed risk-benefit analysis. **OSI-930** remains a research-grade compound, and its potential would require further validation.

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